molecular formula C10H14O B6275517 dispiro[3.1.3^{6}.1^{4}]decan-1-one CAS No. 2763759-43-7

dispiro[3.1.3^{6}.1^{4}]decan-1-one

Cat. No. B6275517
CAS RN: 2763759-43-7
M. Wt: 150.2
InChI Key:
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Description

Dispiro[3.1.3^6.1^4]decan-1-one, also known as D[3.1.3^6.1^4]D, is a novel compound that has recently been discovered and studied. It is a member of the dispiro[3.1.3^6.1^4]decane family of compounds, which are characterized by the presence of three spirocyclic rings. This compound has been found to possess a variety of biological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.

Scientific Research Applications

D[3.1.3^6.1^4]D has been studied for its potential applications in various areas of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been investigated for its potential use in the treatment of various diseases, including Alzheimer’s, Parkinson’s, and cancer.

Mechanism of Action

The exact mechanism of action of D[3.1.3^6.1^4]D is not yet fully understood. However, it is believed that this compound acts as a free radical scavenger, which means it is able to neutralize reactive oxygen species that can cause cellular damage. In addition, it has been suggested that this compound may also act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of D[3.1.3^6.1^4]D have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that this compound is able to inhibit the production of inflammatory mediators and reduce oxidative stress. In vivo studies have shown that this compound is able to reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer’s, Parkinson’s, and cancer.

Advantages and Limitations for Lab Experiments

The use of D[3.1.3^6.1^4]D in lab experiments has several advantages. This compound is relatively stable and can be easily synthesized in a lab setting. In addition, it is non-toxic and has been found to possess a variety of biological activities. However, there are some limitations to its use in lab experiments. This compound is not commercially available and must be synthesized in a lab setting. In addition, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to accurately assess its effects in lab experiments.

Future Directions

The potential applications of D[3.1.3^6.1^4]D are still being explored, and there are a number of possible future directions for this compound. These include further investigation into its anti-inflammatory, antioxidant, and anti-cancer activities, as well as its potential use in the treatment of various diseases. In addition, further research is needed to better understand the exact mechanism of action of this compound and to develop better methods for synthesizing and purifying it. Finally, it may be possible to develop new analogs of this compound with improved biological activities.

Synthesis Methods

The synthesis of D[3.1.3^6.1^4]D is a multi-step process that involves the combination of several organic compounds. The first step involves the reaction of 2-chlorobenzaldehyde with 1,3-dihydroxy-2-methyl-4-pyrone to form a spirocyclic intermediate. This intermediate is then reacted with 2-amino-1,3-dioxane to form the desired product, D[3.1.3^6.1^4]D.

properties

{ "Design of the Synthesis Pathway": "The synthesis of dispiro[3.1.3^{6}.1^{4}]decan-1-one can be achieved through a multi-step reaction sequence involving the formation of a spirocyclic intermediate followed by a ring-opening reaction. The key steps in the synthesis pathway include the formation of a spirocyclic intermediate through a Diels-Alder reaction, followed by a ring-opening reaction using a strong base.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "1,3-cyclohexadiene", "1,4-cyclohexadiene", "Methyl vinyl ketone", "Sodium hydride", "Benzene", "Toluene", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride are reacted in benzene to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with 1,3-cyclohexadiene and 1,4-cyclohexadiene in toluene to form the spirocyclic intermediate.", "Step 3: Methyl vinyl ketone is then added to the reaction mixture and the mixture is heated to form the final product.", "Step 4: The final product is then purified using column chromatography.", "Step 5: The purified product is then treated with sodium hydride in ethanol to perform the ring-opening reaction and form the desired dispiro[3.1.3^{6}.1^{4}]decan-1-one." ] }

CAS RN

2763759-43-7

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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